molecular formula C22H31N3O2 B296185 N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide

Cat. No.: B296185
M. Wt: 369.5 g/mol
InChI Key: FFMPRZQCEHLIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the brain. CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological disorders.

Mechanism of Action

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action makes this compound a promising candidate for the treatment of a variety of neurological disorders that are characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models and in vitro experiments. This compound has been found to increase the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This effect has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide for lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and technical expertise, which can be a limitation for some researchers.

Future Directions

There are numerous future directions for research on N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide. Some of the most promising areas of research include the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and neurotransmitters in the brain. Finally, there is a need for clinical trials to evaluate the efficacy of this compound in humans for the treatment of addiction, epilepsy, and other neurological disorders.

Synthesis Methods

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is synthesized through a series of chemical reactions that involve the coupling of various reagents and the use of specialized equipment. The synthesis process typically involves the use of solvents, catalysts, and other chemicals that must be carefully controlled to ensure the purity and potency of the final product. The synthesis of this compound is a complex process that requires a high degree of technical expertise and specialized equipment.

Scientific Research Applications

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. Some of the most promising areas of research include the treatment of addiction, epilepsy, and other neurological disorders. This compound has been found to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H31N3O2/c26-21(17-8-2-1-3-9-17)23-19-16-18(22(27)25-14-6-7-15-25)10-11-20(19)24-12-4-5-13-24/h10-11,16-17H,1-9,12-15H2,(H,23,26)

InChI Key

FFMPRZQCEHLIFH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.